![molecular formula C10H15ClN4 B2996451 3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride CAS No. 1439898-00-6](/img/structure/B2996451.png)

3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

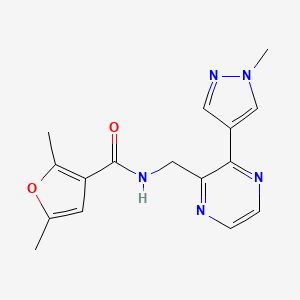

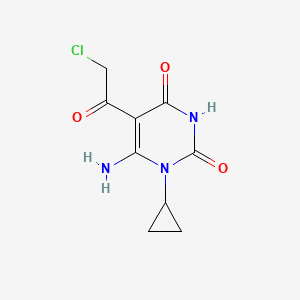

“3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine dihydrochloride” is a chemical compound with the CAS Number: 2287341-41-5 . It is a powder in physical form .

Synthesis Analysis

The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular weight of this compound is 267.2 . For a detailed description of the electronic structure of similar compounds, natural bond orbitals calculations can be carried out using the NBO program as implemented in the GAUSSIAN 16W package at the B3LYP/6-311G (2p,2d) level of theory .Chemical Reactions Analysis

The chemical reactions of similar compounds involve aromatic nucleophilic substitution . In the presence of phosphorus oxide trichloride, intermediate III was dehydrated via heating and a cyclization reaction occurred to yield the intermediate oxadiazole IV .Physical And Chemical Properties Analysis

This compound is a powder in physical form . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Applications De Recherche Scientifique

Antiviral Research

Compounds with the [1,2,4]triazolo[4,3-a]quinoxaline structure have been studied for their potential antiviral properties. Modifications of this core structure, such as the introduction of different amines and triazole-thiol, have led to compounds that exhibit promising antiviral activity. This suggests that derivatives of our compound could be synthesized and tested for antiviral efficacy against a range of viral pathogens .

Antimicrobial Activity

The triazole moiety, present in our compound, is known to play a significant role in combating fungal infections. Triazoles are valued for their antimicrobial properties, and the presence of substituents like piperazine or piperidine can enhance these properties. Therefore, this compound could serve as a starting point for developing new antimicrobial agents .

Antibacterial Applications

Research on triazolo[4,3-a]pyrazine derivatives, which share a similar core structure to our compound, has shown antibacterial activities. These compounds have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating that our compound could also be explored for its antibacterial potential .

Anticancer Studies

The structural framework of triazoles has been associated with selectivity against cancer cell lines. By synthesizing derivatives of our compound, researchers can investigate its potential as a selective agent for cancer therapy, possibly leading to the development of new anticancer drugs .

Enzyme Inhibition

Triazole derivatives are known to act as enzyme inhibitors, targeting enzymes like carbonic anhydrase, cholinesterase, and others. This compound could be modified to enhance its enzyme inhibitory activity, contributing to the treatment of diseases where enzyme regulation is crucial .

Antitubercular Agents

The triazole core is also explored for its antitubercular properties. Given the structural similarity, our compound could be a candidate for synthesizing new antitubercular agents, aiding in the fight against tuberculosis .

Pharmacokinetic Studies

In silico pharmacokinetic studies are essential for drug development. The compound , with its triazole core, could be subjected to these studies to predict its behavior within biological systems, which is a critical step in the drug discovery process .

Drug Design and Discovery

The versatility of the triazole ring makes it a valuable scaffold in drug design. Our compound’s structure allows for various modifications, which can be exploited to design drugs with specific pharmacological targets, enhancing the efficacy and specificity of treatments .

Orientations Futures

The future directions for this compound could involve further exploration of its potential as an antiviral and antimicrobial agent, similar to other [1,2,4]triazolo[4,3-a]quinoxaline derivatives . Additionally, the presence of a piperazine subunit or its isosteres could enhance the antimicrobial activity of the fused triazoles ring systems .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as triazolopyridine, have been known to target the mitogen-activated protein kinase 14 .

Mode of Action

The exact mode of action of this compound is currently unknown . . For instance, some triazolopyridine derivatives have been described as anti-inflammatory, hypotensive, hypoglycemic, antipyretic, analgesic, antiasthmatic drugs and as vasodilators .

Biochemical Pathways

For example, some triazolopyridine derivatives have been known to act as substrates of NAD glycohydrolase .

Pharmacokinetics

Similar compounds, such as triazolopyridine, have been studied for their pharmacokinetic properties .

Result of Action

Compounds with similar structures have shown cytotoxic activities against certain cancer cell lines .

Propriétés

IUPAC Name |

(3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4.ClH/c1-7(2)10-13-12-9-4-3-8(5-11)6-14(9)10;/h3-4,6-7H,5,11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIPJTXZZNJNQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C2N1C=C(C=C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2996370.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2996374.png)

![(2Z)-2-[(4-benzoylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide](/img/structure/B2996378.png)

![methyl 5-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B2996383.png)

![Tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2996386.png)

![5-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2996387.png)

![{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride](/img/structure/B2996388.png)

![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2996390.png)